molecular formula C10H13N5O2 B7576191 2-[propyl(7H-purin-6-yl)amino]acetic acid

2-[propyl(7H-purin-6-yl)amino]acetic acid

Cat. No. B7576191
M. Wt: 235.24 g/mol
InChI Key: MUUXBYNLSFEUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[propyl(7H-purin-6-yl)amino]acetic acid, also known as PAPA, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of adenosine, a nucleoside that plays a critical role in energy metabolism and signaling pathways in cells. In

Mechanism of Action

2-[propyl(7H-purin-6-yl)amino]acetic acid's mechanism of action involves the modulation of adenosine signaling pathways. Adenosine is an endogenous nucleoside that plays a critical role in energy metabolism and signaling pathways in cells. Adenosine signaling is regulated by a family of enzymes known as adenosine deaminases, which degrade adenosine. 2-[propyl(7H-purin-6-yl)amino]acetic acid inhibits the activity of adenosine deaminase, leading to an increase in adenosine signaling.
Biochemical and physiological effects:
2-[propyl(7H-purin-6-yl)amino]acetic acid has been shown to have a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of immune function. 2-[propyl(7H-purin-6-yl)amino]acetic acid has been shown to protect against neuronal damage in animal models of stroke and traumatic brain injury. 2-[propyl(7H-purin-6-yl)amino]acetic acid has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. Additionally, 2-[propyl(7H-purin-6-yl)amino]acetic acid has been shown to modulate immune function by inhibiting the activity of immune cells known as T cells.

Advantages and Limitations for Lab Experiments

2-[propyl(7H-purin-6-yl)amino]acetic acid has several advantages for lab experiments, including its high purity and well-characterized mechanism of action. However, 2-[propyl(7H-purin-6-yl)amino]acetic acid's effects on different cell types and in different disease models may vary, and further research is needed to fully understand its potential applications.

Future Directions

There are several future directions for 2-[propyl(7H-purin-6-yl)amino]acetic acid research, including its potential use as a treatment for neurodegenerative diseases, inflammatory diseases, and immune disorders. Additionally, 2-[propyl(7H-purin-6-yl)amino]acetic acid's effects on different signaling pathways and cell types should be further explored to fully understand its potential applications. Finally, the development of more efficient synthesis methods for 2-[propyl(7H-purin-6-yl)amino]acetic acid could enable larger-scale studies and potential clinical applications.

Synthesis Methods

The synthesis of 2-[propyl(7H-purin-6-yl)amino]acetic acid involves the reaction of 6-chloropurine with ethyl propiolate, followed by reduction with sodium borohydride and subsequent reaction with glycine. This method has been optimized to produce high yields of 2-[propyl(7H-purin-6-yl)amino]acetic acid with high purity.

Scientific Research Applications

2-[propyl(7H-purin-6-yl)amino]acetic acid has been studied for its potential use in various scientific research applications, including as a modulator of adenosine signaling pathways, a neuroprotective agent, and a potential treatment for inflammatory diseases. 2-[propyl(7H-purin-6-yl)amino]acetic acid has been shown to enhance adenosine signaling by inhibiting the activity of adenosine deaminase, an enzyme that degrades adenosine. This effect has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

properties

IUPAC Name

2-[propyl(7H-purin-6-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-2-3-15(4-7(16)17)10-8-9(12-5-11-8)13-6-14-10/h5-6H,2-4H2,1H3,(H,16,17)(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUXBYNLSFEUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)O)C1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[propyl(7H-purin-6-yl)amino]acetic acid

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